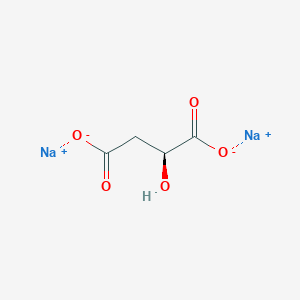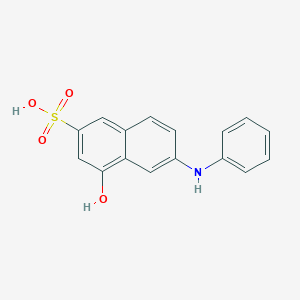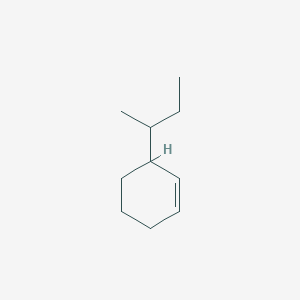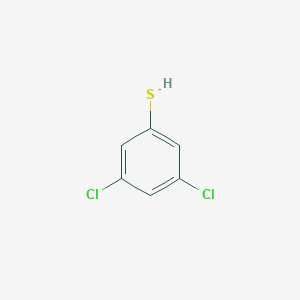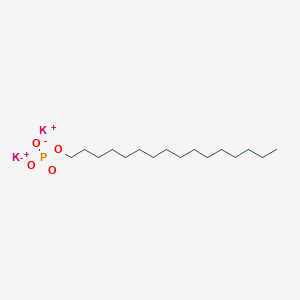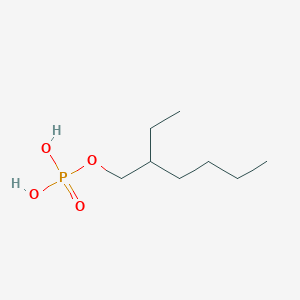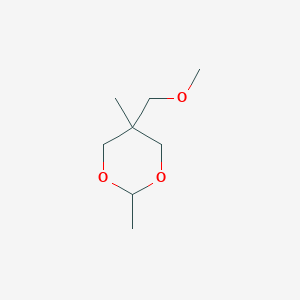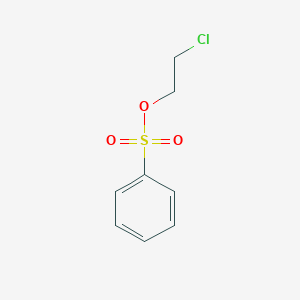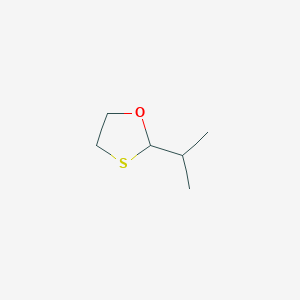
2-Isopropyl-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-1,3-oxathiolane (IOT) is a cyclic sulfide compound with the chemical formula C5H10OS. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis reactions. IOT is a versatile compound that finds its application in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-1,3-oxathiolane is not well understood. However, it is believed to act as a nucleophile and undergoes addition reactions with electrophiles. 2-Isopropyl-1,3-oxathiolane can also undergo ring-opening reactions to form thiol and alcohol functional groups.
Biochemische Und Physiologische Effekte
2-Isopropyl-1,3-oxathiolane has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of 2-Isopropyl-1,3-oxathiolane are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Isopropyl-1,3-oxathiolane in lab experiments include its high reactivity and versatility in organic synthesis reactions. However, 2-Isopropyl-1,3-oxathiolane is a toxic and flammable compound that requires careful handling and storage. It can also cause skin and eye irritation upon contact.
Zukünftige Richtungen
1. Development of new synthetic methods for 2-Isopropyl-1,3-oxathiolane and its derivatives.
2. Investigation of the mechanism of action of 2-Isopropyl-1,3-oxathiolane.
3. Exploration of the potential applications of 2-Isopropyl-1,3-oxathiolane in drug discovery and development.
4. Study of the toxicological effects of 2-Isopropyl-1,3-oxathiolane on human health and the environment.
5. Development of safer and more efficient methods for handling and storing 2-Isopropyl-1,3-oxathiolane.
Synthesemethoden
2-Isopropyl-1,3-oxathiolane can be synthesized by the reaction of isopropyl mercaptan with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-1,3-oxathiolane is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a starting material for the synthesis of chiral sulfoxides, which find their application in the synthesis of drugs and agrochemicals. 2-Isopropyl-1,3-oxathiolane is also used in the synthesis of optically active compounds, which are important in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
17643-70-8 |
|---|---|
Produktname |
2-Isopropyl-1,3-oxathiolane |
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
JTGZVABCBHZNLP-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCCS1 |
Kanonische SMILES |
CC(C)C1OCCS1 |
Synonyme |
2-Isopropyl-1,3-oxathiolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



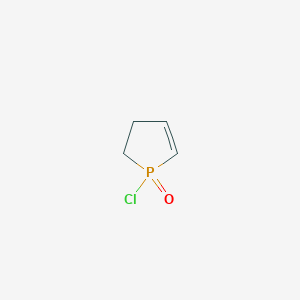
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

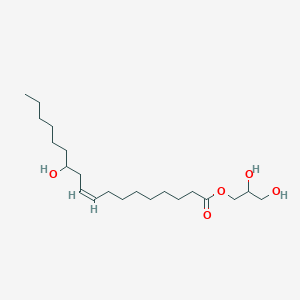
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
